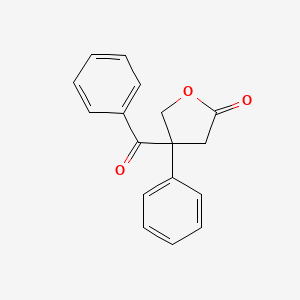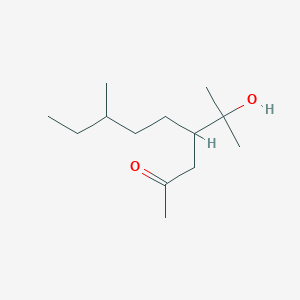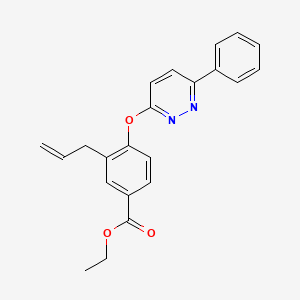![molecular formula C13H15N5O B14589405 N-Propyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea CAS No. 61310-10-9](/img/structure/B14589405.png)
N-Propyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Propyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a pyridine ring and a pyrimidine ring, both of which are heterocyclic aromatic compounds containing nitrogen atoms. The unique structure of N-Propyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea typically involves a multi-step process. One common method starts with the esterification of nicotinic acid to yield an intermediate compound. This intermediate is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides. A nucleophilic substitution reaction is then carried out with trimethylsilyl cyanide (TMSCN) to generate another intermediate, which is finally reacted with sodium and ammonium chloride in ethanol solution to produce the desired compound .
Industrial Production Methods
Industrial production of N-Propyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key factors in industrial production include the selection of appropriate solvents, catalysts, and reaction conditions to ensure the purity and stability of the final product.
化学反应分析
Types of Reactions
N-Propyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like TMSCN and various alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted urea compounds
科学研究应用
作用机制
The mechanism of action of N-Propyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, altering its replication and transcription processes. This binding can inhibit the growth of tumor cells and exert cytotoxic effects. Additionally, the compound’s ability to interfere with angiogenesis makes it a potential anticancer agent .
相似化合物的比较
Similar Compounds
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: This compound shares a similar pyridine-pyrimidine structure and has shown significant anti-angiogenic and DNA cleavage activities.
2-(pyridin-2-yl)pyrimidine derivatives: These compounds are used as ligands in coordination chemistry and have various biological activities.
Uniqueness
N-Propyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings
属性
CAS 编号 |
61310-10-9 |
|---|---|
分子式 |
C13H15N5O |
分子量 |
257.29 g/mol |
IUPAC 名称 |
1-propyl-3-(2-pyridin-4-ylpyrimidin-4-yl)urea |
InChI |
InChI=1S/C13H15N5O/c1-2-6-16-13(19)18-11-5-9-15-12(17-11)10-3-7-14-8-4-10/h3-5,7-9H,2,6H2,1H3,(H2,15,16,17,18,19) |
InChI 键 |
NTJSLEPDQIGERJ-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)NC1=NC(=NC=C1)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


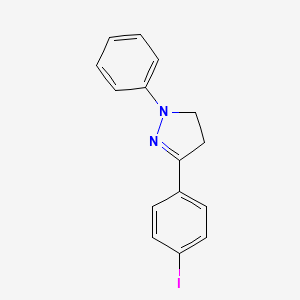
![(3aS,9aS)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B14589332.png)
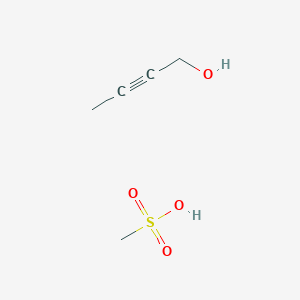
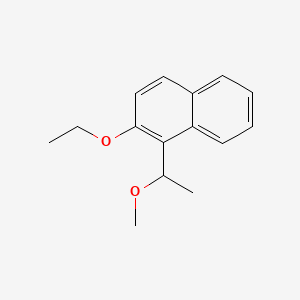
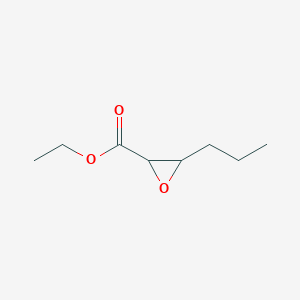

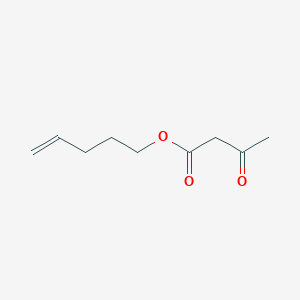
![Benzo[b]thiophene, 2,3-dihydro-3-(4-methylphenyl)-, 1,1-dioxide](/img/structure/B14589393.png)
![N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14589397.png)
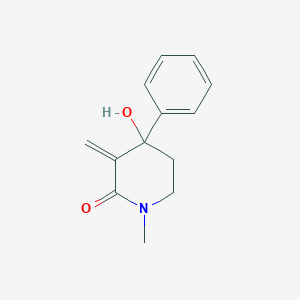
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole]](/img/structure/B14589414.png)
